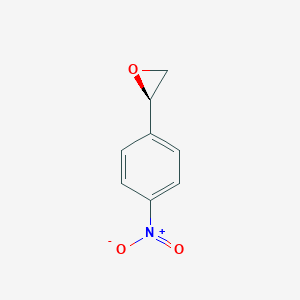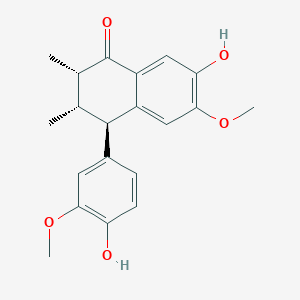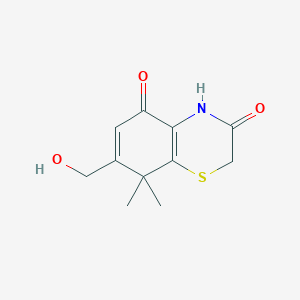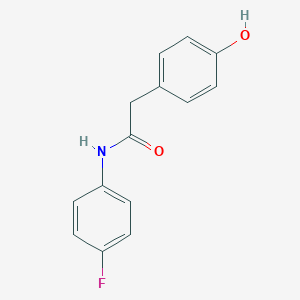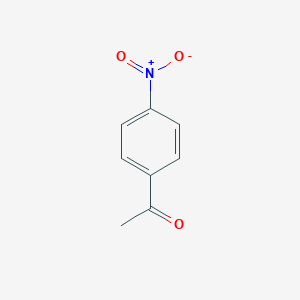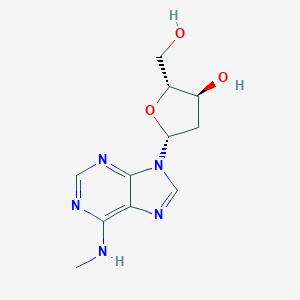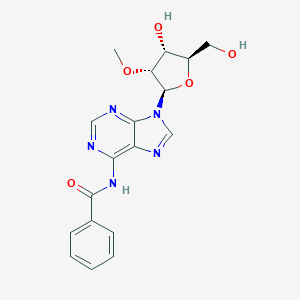
N6-Benzoyl-2'-O-methyl-adenosine
Overview
Description
N6-Benzoyl-2’-O-methyl-adenosine is a chemical compound with the molecular formula C18H19N5O5 and a molecular weight of 385.37 g/mol . It is a modified adenosine molecule where the N6 position is substituted with a benzoyl group and the 2’-hydroxyl group of the ribose moiety is methylated . This compound is primarily used in the field of chemical biology and medicinal chemistry research .
Mechanism of Action
Target of Action
N6-Benzoyl-2’-O-methyl-adenosine is a purine nucleoside analog . The primary targets of this compound are likely to be enzymes or proteins that interact with purine nucleosides.
Mode of Action
As a purine nucleoside analog, N6-Benzoyl-2’-O-methyl-adenosine may interact with its targets by mimicking the structure of natural purine nucleosides, thereby interfering with their normal function
Biochemical Pathways
The biochemical pathways affected by N6-Benzoyl-2’-O-methyl-adenosine are likely related to those involving purine nucleosides. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . .
Result of Action
The molecular and cellular effects of N6-Benzoyl-2’-O-methyl-adenosine’s action are likely related to its interference with the function of enzymes or proteins that interact with purine nucleosides. Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
N6-Benzoyl-2’-O-methyl-adenosine exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of N6-Benzoyl-2’-O-methyl-adenosine typically involves multiple steps . One common synthetic route starts with adenosine, which reacts with p-toluoyl chloride (or p-toluic acid) under basic conditions to produce N6-benzoyladenosine . This intermediate is then reacted with methanol to yield N6-Benzoyl-2’-O-methyl-adenosine . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, cost, and efficiency .
Chemical Reactions Analysis
N6-Benzoyl-2’-O-methyl-adenosine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the methylated ribose moiety.
Common reagents and conditions used in these reactions include organic solvents like methanol, dichloromethane, and acetonitrile, as well as catalysts and bases such as triethylamine and pyridine . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N6-Benzoyl-2’-O-methyl-adenosine has several scientific research applications:
Comparison with Similar Compounds
N6-Benzoyl-2’-O-methyl-adenosine is unique due to its specific modifications at the N6 and 2’-positions. Similar compounds include:
N6-Benzoyl-2’-deoxyadenosine: Lacks the 2’-hydroxyl group, making it a deoxy analog.
N6-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine: Contains additional protective groups for use in oligonucleotide synthesis.
2’-O-Methyladenosine: Lacks the benzoyl group at the N6 position.
These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical properties and applications .
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c1-27-14-13(25)11(7-24)28-18(14)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)/t11-,13-,14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFHSPQCDRKMQJ-XWXWGSFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


